molecular formula C16H31KO2 B1324541 Potassium palmitate-1-13C CAS No. 201612-58-0

Potassium palmitate-1-13C

Cat. No. B1324541
CAS RN: 201612-58-0
M. Wt: 295.51 g/mol
InChI Key: MQOCIYICOGDBSG-OMVBPHMTSA-M
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Description

Potassium palmitate-1-13C, also known as Hexadecanoic acid potassium salt, is the potassium salt of palmitic acid . It is commonly used in soap and detergent .


Molecular Structure Analysis

The molecular formula of Potassium palmitate-1-13C is CH3(CH2)14*COOK . The compound has a molecular weight of 295.51 g/mol .


Physical And Chemical Properties Analysis

Potassium palmitate-1-13C has a molecular weight of 295.51 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Molecular Structure Investigation

  • Orientation and Order Matrix Analysis : Potassium palmitate-1-13C has been crucial in investigating the orientational order of methylene segments in lamellar liquid crystalline phases. Using magnetic resonance techniques, researchers Delikatny and Burnell (1989) determined the complete orientational order matrix of the alpha methylene segment in potassium palmitate, highlighting its role in studying molecular structure and behavior (Delikatny & Burnell, 1989).

  • Carboxyl Group Motion and Orientation : Langlais and Davis (1991) used 13C-NMR to study the motion and orientation of the carboxyl group in potassium palmitate, indicating its application in understanding molecular dynamics and interactions (Langlais & Davis, 1991).

Agricultural and Botanical Applications

  • Impact on Seed Composition : Potassium palmitate-1-13C has been studied for its effects on seed composition, particularly in soybeans. Pande, Goli, and Bellaloui (2014) researched its impact on seed protein, oil, fatty acids, and minerals, demonstrating its importance in agricultural science (Pande, Goli, & Bellaloui, 2014).

  • -13C in plant growth, carbon, and nitrate metabolism. This research underscores its significance in plant physiology and nutrient dynamics (Xu et al., 2020).

Biochemical and Medical Research

  • Fatty Acid Metabolism Studies : The use of potassium palmitate-1-13C in studying fatty acid metabolism has been significant. Guo and Jensen (1997, 1998) utilized it to measure systemic palmitate flux in various physiological conditions, providing insights into human metabolism and potential medical applications (Guo et al., 1997); (Guo & Jensen, 1998).

  • Lipotoxicity in Hepatic Cells : Egnatchik et al. (2014) investigated the role of palmitate-induced lipotoxicity in hepatic cells, using 13C metabolic flux analysis. This research is crucial for understanding cellular responses to fatty acid overload, with implications in metabolic diseases (Egnatchik, Leamy, Jacobson, Shiota, & Young, 2014).

Environmental and Geological Studies

  • Soil Fatty Acid Metabolism : Dippold and Kuzyakov (2016) examined the incorporation of fatty acids like palmitate into soil microorganisms. This study provides valuable insights into soil microbial ecology and nutrient cycling processes (Dippold & Kuzyakov, 2016).

  • ensus.app/papers/highprecision-positionspecific-isotope-analysis-corso/f7507be556fb508db1a964ab77febbbd/?utm_source=chatgpt).

Materials Science and Physical Chemistry

  • Crystal Structure Analysis : The research by Dumbleton and Lomer (1965) on the crystal structure of potassium palmitate (Form B) highlights the utility of potassium palmitate-1-13C in materials science, particularly in understanding the crystallographic properties of compounds (Dumbleton & Lomer, 1965).

  • Infrared Spectroscopy and Molecular Dynamics : Ishioka et al. (1995) conducted a molecular dynamics simulation of potassium palmitate B‐form crystal, demonstrating the use of potassium palmitate-1-13C in infrared spectroscopy and molecular simulation studies (Ishioka, Murotani, Kanesaka, & Hayashi, 1995).

Safety And Hazards

Potassium palmitate-1-13C is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

potassium;(113C)hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-OMVBPHMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635679
Record name Potassium (1-~13~C)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium palmitate-1-13C

CAS RN

201612-58-0
Record name Potassium palmitate, 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (1-~13~C)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium palmitate-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PALMITATE, 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W011O61B15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate-1-13C
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Reactant of Route 4
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Reactant of Route 5
Potassium palmitate-1-13C

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